1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one
Overview
Description
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is a chemical compound with the molecular formula C11H22N2O It is a piperidine derivative, characterized by the presence of an aminomethyl group attached to the piperidine ring and a pentanone chain
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
It has been suggested that piperidine derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a wide range of biological activities .
Result of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound is known to interact with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. These interactions result in the inhibition of the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, which are involved in its metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their function and preventing the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition results in increased neurotransmitter levels in the synaptic cleft, enhancing their signaling effects. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s overall effects on the body . Additionally, this compound can affect the metabolism of other compounds by modulating the activity of cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and pentanone derivatives.
Formation of Intermediate: The aminomethyl group is introduced to the piperidine ring through a series of reactions, often involving reductive amination or nucleophilic substitution.
Final Product Formation: The intermediate is then reacted with a pentanone derivative under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)pentan-3-one: Similar structure but lacks the aminomethyl group.
3-(Aminomethyl)pyridine: Contains an aminomethyl group but has a pyridine ring instead of piperidine.
Uniqueness
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is unique due to the combination of the aminomethyl group and the piperidine ring, which imparts specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-3-6-11(14)13-7-4-5-10(8-12)9-13/h10H,2-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVPTAUMKOPSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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